Cas no 872-31-1 (3-Bromothiophene)

3-Bromothiophene structure
3-Bromothiophene structure
상품 이름:3-Bromothiophene
CAS 번호:872-31-1
MF:C4H3BrS
메가와트:163.035619020462
MDL:MFCD00005464
CID:40114
PubChem ID:24846726

3-Bromothiophene 화학적 및 물리적 성질

이름 및 식별자

    • 3-Bromothiophene
    • 3-bromo-thiophen
    • beta-Bromothiophene
    • thiophene, 3-bromo-
    • β-bromothiophene
    • TIMTEC-BB SBB003930
    • TIMTEC-BB SBB003931
    • ALPHA-THIENYL BROMIDE
    • 3-THIENYL BROMIDE
    • 3-Bromothiofuran
    • 3-Bromo-thiophene
    • 3-bromonithiophene
    • 3-thienylBr
    • EINECS 212-821-3
    • thien-3-yl bromide
    • Thiophene,3-bromo
    • 3-BROMO THIOPHENE
    • .beta.-Bromothiophene
    • bromothiophene(3-)
    • XCMISAPCWHTVNG-UHFFFAOYSA-N
    • G818Z74YV0
    • 3-bromothiphene
    • 3-bromthiophene
    • NSC96612
    • PubChem5306
    • KSC448M4H
    • BIDD:GT0802
    • SBB003930
    • TRA0068757
    • MCUL
    • 3-Bromothiophene (ACI)
    • NSC 96612
    • 3-Bromothiophene,98%
    • 84928-93-8
    • SCHEMBL7276
    • Q-101190
    • ; 3-Bromothiophene; 3-Thienyl bromide; NSC 96612; beta-Bromothiophene; 3-Bromothiphene
    • UNII-G818Z74YV0
    • PB48063
    • AC-4899
    • PS-5773
    • B1067
    • MFCD00005464
    • NS00039176
    • NSC-96612
    • 872-31-1
    • DTXSID2022129
    • DB-006386
    • EN300-36196
    • AKOS005257789
    • DTXCID602129
    • W-204354
    • CS-W009226
    • P20051
    • Q927001
    • F0001-2168
    • 3-Bromothiophene, 97%
    • MDL: MFCD00005464
    • 인치: 1S/C4H3BrS/c5-4-1-2-6-3-4/h1-3H
    • InChIKey: XCMISAPCWHTVNG-UHFFFAOYSA-N
    • 미소: BrC1C=CSC=1
    • BRN: 105338

계산된 속성

  • 정밀분자량: 161.91400
  • 동위원소 질량: 161.913883
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 6
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 46.8
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.6
  • 표면전하: 0
  • 토폴로지 분자 극성 표면적: 28.2
  • 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

  • 색과 성상: 무색 액체
  • 밀도: 1.74 g/mL at 25 °C(lit.)
  • 융해점: <-10°C
  • 비등점: 150 °C(lit.)
  • 플래시 포인트: 화씨 온도: 125.6°f
    섭씨: 52 ° c
  • 굴절률: n20/D 1.591(lit.)
  • 수용성: 불용했어
  • PSA: 28.24000
  • LogP: 2.51060
  • 민감성: Light Sensitive/Stench
  • 용해성: 에틸에테르에는 용해되지만 물에는 거의 용해되지 않는다.

3-Bromothiophene 보안 정보

3-Bromothiophene 세관 데이터

  • 세관 번호:29349990
  • 세관 데이터:

    중국 세관 번호:

    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품 이름, 어셈블리 컨텐트, 사용

    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

3-Bromothiophene 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Apollo Scientific
OR6570-25g
3-Bromothiophene
872-31-1 97%
25g
£15.00 2025-02-20
Life Chemicals
F0001-2168-0.5g
3-Bromothiophene
872-31-1 95%+
0.5g
$19.0 2023-09-07
Life Chemicals
F0001-2168-10g
3-Bromothiophene
872-31-1 95%+
10g
$84.0 2023-09-07
Enamine
EN300-36196-0.25g
3-bromothiophene
872-31-1 95.0%
0.25g
$19.0 2025-03-18
Apollo Scientific
OR6570-500g
3-Bromothiophene
872-31-1 97%
500g
£165.00 2025-02-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
106224-100G
3-Bromothiophene
872-31-1
100g
¥2345.39 2023-12-10
Life Chemicals
F0001-2168-1g
3-Bromothiophene
872-31-1 95%+
1g
$21.0 2023-09-07
TRC
B688200-100g
3-Bromothiofuran
872-31-1
100g
$ 287.00 2023-04-18
TRC
B688200-5g
3-Bromothiofuran
872-31-1
5g
$ 52.00 2023-09-08
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14022-10g
3-Bromothiophene, 97%
872-31-1 97%
10g
¥613.00 2023-01-12

3-Bromothiophene 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Zinc Solvents: Acetic acid
참조
The photochemistry of thiophene S-oxides
Arima, Kazuya; et al, Photochemical & Photobiological Sciences, 2005, 4(10), 808-816

합성회로 2

반응 조건
1.1 Reagents: Sodium amide ,  Ammonium chloride
참조
Reactions of halothiophenes with metal amides. Convenient preparation of β-bromothiophenes
Reinecke, Manfred G.; et al, Journal of Organic Chemistry, 1971, 36(18), 2690-2

합성회로 3

반응 조건
1.1 Reagents: Butyllithium ,  Water
참조
Thiophene as a structural element of physiologically active substances, XII. Thiophene analogs of antiviral chalcones
Binder, Dieter; et al, Archiv der Pharmazie (Weinheim, 1985, 318(1), 48-59

합성회로 4

반응 조건
1.1 Reagents: Bromine Solvents: Chloroform ;  cooled; 3 h, 60 °C
1.2 Reagents: Acetic acid ,  Zinc Solvents: Water ;  9 h, reflux
참조
Synthesis of (3-alkylthio)thiophenes
Huang, Jin-Bo; et al, Yingyong Huaxue, 2007, 24(1), 105-107

합성회로 5

반응 조건
1.1 Reagents: Ethyl bromide ,  Hydrochloric acid Solvents: Diethyl ether ,  Water
참조
Nitrothienols and halogenated nitrothiophenes
Hurd, Charles D.; et al, Journal of the American Chemical Society, 1952, 74, 2965-70

합성회로 6

반응 조건
1.1 Catalysts: Acetic acid ,  Silver carbonate Solvents: DMSO-d6 ;  16 h, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids
Lu, Pengfei; et al, Organic Letters, 2009, 11(24), 5710-5713

합성회로 7

반응 조건
1.1 Reagents: Ethyl bromide ,  Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  6 h, reflux
1.2 Reagents: Water Solvents: Water
참조
Synthesis and antimicrobial activity of some halo derivatives of thiophene
Bardia, Rahul; et al, Asian Journal of Chemistry, 2004, 16(1), 511-512

합성회로 8

반응 조건
1.1 Catalysts: Pyridine
참조
On the reaction of methoxide ion with bromoiodothiophenes
Gronowitz, Salo; et al, Journal of Heterocyclic Chemistry, 1980, 17(1), 171-4

합성회로 9

반응 조건
1.1 Reagents: Butyllithium ,  Water
참조
Thiophene as a structural element of physiologically active substances, XII. Thiophene analogs of antiviral chalcones
Binder, Dieter; et al, Archiv der Pharmazie (Weinheim, 1985, 318(1), 48-59

합성회로 10

반응 조건
1.1 Catalysts: Copper oxide (CuO) ,  Sodium iodide Solvents: Ethanol ,  1,4-Dioxane
2.1 Reagents: Butyllithium ,  Water
참조
Thiophene as a structural element of physiologically active substances, XII. Thiophene analogs of antiviral chalcones
Binder, Dieter; et al, Archiv der Pharmazie (Weinheim, 1985, 318(1), 48-59

합성회로 11

반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Diethyl ether ,  Water ;  3.5 h, 22 °C; 19 h, 22 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Zinc Solvents: Acetic acid ,  Water ;  30 min, rt → reflux; reflux → rt
1.4 Solvents: Acetic acid ;  3 h, rt; 4 h, rt → reflux
참조
Synthesis of poly(thiophene-alt-pyrrole) from a difunctionalized thienylpyrrole by Kumada polycondensation
He, Lu-Ying; et al, Tetrahedron, 2015, 71(33), 5399-5406

합성회로 12

반응 조건
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: N-Bromosuccinimide ,  Oxygen Solvents: Dimethylformamide ;  4 h, rt
2.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
참조
Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations
Fricke, Christoph ; et al, Angewandte Chemie, 2020, 59(42), 18717-18722

합성회로 13

반응 조건
1.1 Reagents: Trioctylmethylammonium chloride ,  (T-4)-Bis(acetato-κO,κO′)lead Solvents: Dichloromethane
참조
Selective debromination of thiophene derivatives by electrochemical reduction
Dapperheld, S.; et al, Synthesis, 1990, (5), 403-5

합성회로 14

반응 조건
1.1 Reagents: Iodine Catalysts: Butyllithium
2.1 Catalysts: Pyridine
참조
On the reaction of methoxide ion with bromoiodothiophenes
Gronowitz, Salo; et al, Journal of Heterocyclic Chemistry, 1980, 17(1), 171-4

합성회로 15

반응 조건
1.1 Reagents: N-Bromosuccinimide ,  Oxygen Solvents: Dimethylformamide ;  4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
참조
Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations
Fricke, Christoph ; et al, Angewandte Chemie, 2020, 59(42), 18717-18722

합성회로 16

반응 조건
1.1 Reagents: Mercuric acetate Solvents: Acetic acid ;  4 h, reflux
1.2 Reagents: Sodium chloride Solvents: Water ;  1 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Ethyl bromide ,  Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  6 h, reflux
2.2 Reagents: Water Solvents: Water
참조
Synthesis and antimicrobial activity of some halo derivatives of thiophene
Bardia, Rahul; et al, Asian Journal of Chemistry, 2004, 16(1), 511-512

합성회로 17

반응 조건
1.1 Reagents: Bromine Solvents: Chloroform ;  rt → 0 °C; 4.5 h, 0 °C; 3.5 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0.5 h, rt
1.3 Reagents: Acetic acid ,  Zinc Solvents: Water ;  8 h, reflux
참조
Design, synthesis, and fungicidal activity of novel analogues of pyrrolnitrin
Wang, Ming-Zhong; et al, Journal of Agricultural and Food Chemistry, 2009, 57(17), 7912-7918

합성회로 18

반응 조건
1.1 Reagents: Chloramine-T ,  Sodium bromide Solvents: Tetrahydrofuran ,  Water ;  10 min, rt
참조
Synthesis of Organic Bromides via Organotrifluoroborates
Kabalka, George W.; et al, Organometallics, 2004, 23(19), 4519-4521

합성회로 19

반응 조건
1.1 Catalysts: Methanol
참조
On the reaction of methoxide ion with bromoiodothiophenes
Gronowitz, Salo; et al, Journal of Heterocyclic Chemistry, 1980, 17(1), 171-4

합성회로 20

반응 조건
참조
A process for the preparation of 3-bromothiophene derivatives as intermediates for agrochemicals and pharmaceuticals
, Japan, , ,

합성회로 21

반응 조건
1.1 Catalysts: Sodium methoxide
참조
On the reaction of methoxide ion with bromoiodothiophenes
Gronowitz, Salo; et al, Journal of Heterocyclic Chemistry, 1980, 17(1), 171-4

합성회로 22

반응 조건
1.1 Reagents: Iodine Catalysts: Butyllithium
2.1 Catalysts: Sodium methoxide
참조
On the reaction of methoxide ion with bromoiodothiophenes
Gronowitz, Salo; et al, Journal of Heterocyclic Chemistry, 1980, 17(1), 171-4

합성회로 23

반응 조건
1.1 Reagents: Zinc Solvents: Acetic acid ,  Thiophene ;  3 h, reflux
참조
Enantioselective Chalcogeno-Baylis-Hillman Reaction of Arylaldehydes with MVK and Acrylates Catalyzed by Chiral Thiepin-TiCl4 Complex
Yin, Yan; et al, Chinese Journal of Chemistry, 2014, 32(4), 365-369

합성회로 24

반응 조건
1.1 Reagents: Acetic acid ,  Zinc Solvents: Water ;  heated
참조
Zinc
Knochel, Paul; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-17

3-Bromothiophene Raw materials

3-Bromothiophene Preparation Products

3-Bromothiophene 공급 업체

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:872-31-1)3-Bromothiophene
주문 번호:2448541
인벤토리 상태:in Stock
재다:Company Customization
순결:98%
마지막으로 업데이트된 가격 정보:Friday, 18 April 2025 17:05
가격 ($):discuss personally

3-Bromothiophene 관련 문헌

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:872-31-1)3-Bromothiophene
sfd15929
순결:99.9%
재다:200kg
가격 ($):문의
atkchemica
(CAS:872-31-1)3-Bromothiophene
CL11125
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의